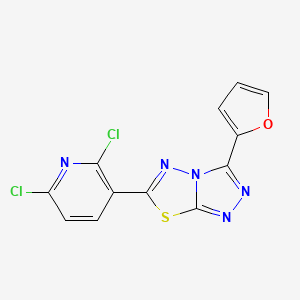

C12H5Cl2N5OS

Description

The compound with the molecular formula C12H5Cl2N5OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C12H5Cl2N5OS |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

6-(2,6-dichloropyridin-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C12H5Cl2N5OS/c13-8-4-3-6(9(14)15-8)11-18-19-10(7-2-1-5-20-7)16-17-12(19)21-11/h1-5H |

InChI Key |

TUDWSSYSNNBQRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(N=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of C12H5Cl2N5OS involves multiple steps and specific reaction conditions. The synthetic routes typically include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency.

Chemical Reactions Analysis

C12H5Cl2N5OS: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

C12H5Cl2N5OS, also known by its CAS number 154052-92-3, is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria and fungi, suggesting potential use in developing new antibiotics .

Case Study: Anticancer Properties

Another area of interest is the compound's efficacy against cancer cells. Investigations into its mechanism of action revealed that it may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Materials Science

In materials science, this compound is explored for its role in synthesizing novel materials with specific electronic and optical properties.

Application: Organic Electronics

The compound has been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties allow it to function as an effective charge transport material, improving the efficiency of these devices .

Environmental Science

This compound also shows promise in environmental applications, particularly in the field of pollution remediation.

Application: Water Treatment

Research indicates that this compound can be effective in degrading pollutants in water systems. Its ability to interact with various contaminants makes it a candidate for developing advanced oxidation processes to purify water .

Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 0.6 | |

| This compound | Anticancer | 1.4 |

Mechanism of Action

The mechanism by which C12H5Cl2N5OS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

C12H5Cl2N5OS: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

C12H5Cl2N5O: This compound lacks the sulfur atom present in , which can lead to differences in chemical reactivity and biological activity.

C12H5Cl2N5S: This compound lacks the oxygen atom, which can affect its solubility and interaction with other molecules.

C12H5Cl2N5: This compound lacks both the sulfur and oxygen atoms, resulting in different chemical and physical properties.

The presence of both sulfur and oxygen atoms in This compound

Biological Activity

C12H5Cl2N5OS is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes chlorine, nitrogen, oxygen, and sulfur atoms. Understanding its chemical properties is essential for evaluating its biological activity.

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to neutralize free radicals, which can cause oxidative stress and damage to cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) | Method Used |

|---|---|---|

| This compound | 52 | DPPH Assay |

| Ascorbic Acid | 20 | DPPH Assay |

In a study conducted by Sumaira et al., this compound demonstrated significant antioxidant activity with an IC50 value of 52 µg/mL, indicating its potential as a free radical scavenger . This activity was assessed using the DPPH method, where lower IC50 values represent stronger antioxidant capabilities.

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. The compound has shown efficacy against several cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.50 | |

| LNCaP (Prostate Cancer) | 3.00 | |

| A549 (Lung Cancer) | <20 |

In vitro studies indicate that this compound exhibits cytotoxic effects on MCF-7 breast cancer cells with an IC50 value as low as 1.50 µM . This suggests a potent ability to inhibit cancer cell proliferation. Additionally, it has been noted that the compound affects cell cycle progression and induces apoptosis in treated cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 10 µg/mL | |

| Escherichia coli | >100 µg/mL |

The compound demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 10 µg/mL . However, it showed limited effectiveness against Gram-negative bacteria such as Escherichia coli, indicating a selective antimicrobial profile.

Case Studies and Research Findings

Research has highlighted various mechanisms through which this compound exerts its biological effects:

- Mechanism of Action in Cancer Cells : Studies have shown that this compound induces apoptosis through the activation of caspase pathways in MCF-7 cells, leading to increased levels of reactive oxygen species (ROS) .

- Inflammatory Response Modulation : The compound has been observed to modulate inflammatory markers such as IL-6 and TNF-α in treated cell lines, suggesting potential anti-inflammatory properties alongside its anticancer effects .

- Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.